Cas no 1564822-86-1 (2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine)

2-Fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine is a fluorinated quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. The incorporation of a fluorine atom at the β-position of the ethylamine side chain enhances its metabolic stability and bioavailability, while the 2-methylquinoline moiety contributes to its binding affinity for specific biological targets. This compound is particularly valuable as a building block for the synthesis of novel drug candidates, especially in the development of kinase inhibitors or CNS-targeted therapeutics. Its well-defined structure and high purity make it suitable for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.
2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine structure
1564822-86-1 structure
商品名:2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine
CAS番号:1564822-86-1
MF:C12H13FN2
メガワット:204.243426084518
CID:5969645
PubChem ID:112562590

2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine
    • EN300-1852255
    • 1564822-86-1
    • インチ: 1S/C12H13FN2/c1-8-2-3-10-6-9(11(13)7-14)4-5-12(10)15-8/h2-6,11H,7,14H2,1H3
    • InChIKey: JJFXUXLWTGZZBF-UHFFFAOYSA-N
    • ほほえんだ: FC(CN)C1C=CC2C(=CC=C(C)N=2)C=1

計算された属性

  • せいみつぶんしりょう: 204.10627659g/mol
  • どういたいしつりょう: 204.10627659g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 210
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1852255-1.0g
2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine
1564822-86-1
1g
$1172.0 2023-06-03
Enamine
EN300-1852255-0.1g
2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine
1564822-86-1
0.1g
$1244.0 2023-09-18
Enamine
EN300-1852255-10g
2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine
1564822-86-1
10g
$6082.0 2023-09-18
Enamine
EN300-1852255-0.05g
2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine
1564822-86-1
0.05g
$1188.0 2023-09-18
Enamine
EN300-1852255-0.5g
2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine
1564822-86-1
0.5g
$1357.0 2023-09-18
Enamine
EN300-1852255-10.0g
2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine
1564822-86-1
10g
$5037.0 2023-06-03
Enamine
EN300-1852255-1g
2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine
1564822-86-1
1g
$1414.0 2023-09-18
Enamine
EN300-1852255-5g
2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine
1564822-86-1
5g
$4102.0 2023-09-18
Enamine
EN300-1852255-0.25g
2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine
1564822-86-1
0.25g
$1300.0 2023-09-18
Enamine
EN300-1852255-5.0g
2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine
1564822-86-1
5g
$3396.0 2023-06-03

2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine 関連文献

2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amineに関する追加情報

Introduction to 2-Fluoro-2-(2-Methylquinolin-6-yl)ethan-1-amine (CAS No. 1564822-86-1)

2-Fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine (CAS No. 1564822-86-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.

The molecular structure of 2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine is composed of a quinoline ring substituted with a methyl group at the 2-position and a fluoro-substituted ethylamine moiety. The presence of the fluoro group and the quinoline ring imparts distinct chemical and biological properties to this compound, making it an interesting candidate for further investigation.

Recent studies have highlighted the pharmacological activities of 2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory and analgesic effects. The researchers found that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammation and pain.

In another study, 2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine was evaluated for its potential as an antidepressant. The results indicated that it significantly reduced depressive-like behaviors in animal models, suggesting its potential utility in treating mood disorders. The mechanism of action appears to involve modulation of serotonin and norepinephrine neurotransmission pathways.

The unique structural features of 2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine also make it a valuable tool for probing biological systems. Its ability to selectively bind to specific receptors or enzymes can provide insights into the molecular mechanisms underlying various diseases. For example, it has been used in binding assays to study the interactions between ligands and receptors involved in neurodegenerative disorders.

In addition to its therapeutic potential, 2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine has been explored for its use in diagnostic imaging. Its fluorescent properties make it suitable for developing imaging agents that can visualize specific biological processes in vivo. This application could enhance our understanding of disease progression and aid in the development of targeted therapies.

The synthesis of 2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine involves several steps, including the formation of the quinoline ring and the introduction of the fluoro-substituted ethylamine moiety. Various synthetic routes have been reported, each with its own advantages and limitations. One common approach involves the reaction of 6-bromoquinoline with a fluoro-substituted aldehyde followed by reductive amination to form the final product.

The safety profile of 2-fluoro-2-(2-methylquinolin-6-y l)ethan -1 -amine is an important consideration for its potential use in pharmaceutical applications. Preclinical studies have shown that it is generally well-tolerated at therapeutic doses, with minimal adverse effects observed. However, further research is needed to fully evaluate its safety and efficacy in human subjects.

In conclusion, 2-fluoro - 2 -( 2 -methylquinolin - 6 - yl ) ethan - 1 - amine (CAS No. 156482 8 - 1 ) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and pharmacological properties make it a valuable candidate for further development as a therapeutic agent or diagnostic tool. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, contributing to advancements in the field.

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